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Abstract
TUG-905 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 1 (FFA1),

also known as G protein-coupled receptor 40 (GPR40). FFA1 is a promising therapeutic target,

particularly for type 2 diabetes, due to its role in potentiating glucose-stimulated insulin

secretion. This technical guide provides an in-depth overview of the mechanism of action of

TUG-905, including its pharmacological properties, the signaling pathways it activates, and

detailed experimental protocols for its characterization.

Introduction
Free Fatty Acid Receptor 1 (FFA1/GPR40) is a G protein-coupled receptor that is activated by

medium and long-chain free fatty acids.[1] It is highly expressed in pancreatic β-cells and

enteroendocrine cells.[2][3] Activation of FFA1 leads to the potentiation of glucose-stimulated

insulin secretion (GSIS) and the release of incretin hormones such as glucagon-like peptide-1

(GLP-1).[1][4] These physiological roles have made FFA1 an attractive target for the

development of novel therapeutics for type 2 diabetes. TUG-905 has emerged as a valuable

pharmacological tool to investigate the physiological functions of FFA1 due to its high potency

and selectivity.[5]
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TUG-905 is a benzylamine derivative that acts as a potent and selective agonist at the human

and murine FFA1 receptors.[5] Its selectivity is a key feature, allowing for the specific

interrogation of FFA1-mediated effects in cells and tissues that may also express other free

fatty acid receptors, such as FFA4 (GPR120).

Quantitative Data
The potency of TUG-905 has been characterized in various in vitro assays. The following table

summarizes the key quantitative data for TUG-905's activity at the FFA1 receptor.

Parameter Species Assay Type Cell Line Value Reference

pEC50 Murine
Calcium

Mobilization
Flp-In T-REx 7.03 [5][6]

EC50 Murine
Calcium

Mobilization
Flp-In T-REx ~93 nM [5][6]

Selectivity Murine
Calcium

Mobilization
Flp-In T-REx

>1000-fold

vs. mFFA4
[5]

Mechanism of Action: Signaling Pathways
Activation of FFA1 by TUG-905 initiates a cascade of intracellular signaling events, primarily

through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC),

which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-

trisphosphate (IP3) and diacylglycerol (DAG).[1][7] IP3 binds to its receptor on the endoplasmic

reticulum, triggering the release of intracellular calcium stores.[2] The subsequent rise in

intracellular calcium and the activation of protein kinase C (PKC) by DAG are key events that

lead to the potentiation of insulin secretion and other cellular responses.[7]

Furthermore, FFA1 activation can lead to the phosphorylation of extracellular signal-regulated

kinases 1 and 2 (ERK1/2).[7] This is also thought to be mediated through the Gq/PLC/PKC

pathway.[7] Some evidence also suggests potential involvement of Gi and β-arrestin signaling

pathways in FFA1-mediated effects.[1][7]
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FFA1/GPR40 Signaling Pathway Activated by TUG-905.

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the

mechanism of action of TUG-905.

In Vitro Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation

of FFA1 by TUG-905.

4.1.1. Materials

Cell Line: Flp-In T-REx 293 cells stably expressing murine FFA1 (or other suitable cell line,

e.g., HEK293).

Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and

appropriate selection antibiotics.

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye.

Probenecid: To inhibit dye leakage from cells.
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TUG-905 Stock Solution: 10 mM in DMSO.

Control Agonist: A known FFA1 agonist (e.g., linoleic acid).

Antagonist (for validation): GW1100.

96-well black, clear-bottom microplates.

Fluorescence plate reader with automated injection.

4.1.2. Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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